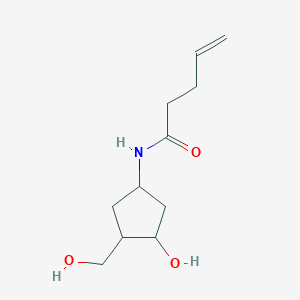

N-(3-hidroxi-4-(hidroximetil)ciclopentil)pent-4-enamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a chemical compound known for its potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its ability to inhibit the enzyme 20-hydroxyeicosatetraenoic acid synthase, which plays a role in the biosynthesis of 20-hydroxyeicosatetraenoic acid.

Aplicaciones Científicas De Investigación

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its role in inhibiting specific enzymes and pathways.

Medicine: Explored for its potential therapeutic effects, particularly in conditions related to the enzyme 20-hydroxyeicosatetraenoic acid synthase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of ethers or esters.

Mecanismo De Acción

The compound exerts its effects by inhibiting the enzyme 20-hydroxyeicosatetraenoic acid synthase. This enzyme is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid, a molecule that plays a role in various physiological processes. By inhibiting this enzyme, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can modulate these processes, potentially leading to therapeutic benefits.

Comparación Con Compuestos Similares

Similar Compounds

N-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide: Shares a similar structure but differs in stereochemistry.

N-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide: Another stereoisomer with similar properties.

Uniqueness

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is unique due to its specific inhibition of 20-hydroxyeicosatetraenoic acid synthase, which distinguishes it from other compounds with similar structures but different biological targets.

Actividad Biológica

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a compound with potential implications in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide features a cyclopentyl ring with hydroxymethyl and pent-4-enamide functionalities. Its molecular formula is C12H17NO2, with a molecular weight of approximately 205.25 g/mol. The presence of both hydroxymethyl and amide groups may facilitate various biological interactions, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can be achieved through several organic reactions, including:

- Amidation : Reaction of a suitable cyclopentyl carboxylic acid with an amine.

- Hydroxymethylation : Introduction of the hydroxymethyl group via formaldehyde or similar reagents.

Anticancer Potential

Research on structurally similar compounds suggests that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide could also possess anticancer properties. For example, compounds with similar amide functionalities have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various human cancer cell lines .

The exact mechanism of action for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide remains unclear due to a lack of direct studies. However, compounds with similar structures often interact with key biological pathways, such as angiogenesis inhibition and modulation of cell cycle regulators .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating related amide derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF7, A549) at low micromolar concentrations, suggesting that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide may similarly affect cell viability .

- Kinase Inhibition : Some analogs have shown inhibitory effects on various kinases involved in cancer progression, such as VEGFR2 and EGFR, indicating potential pathways for further investigation in the context of this compound .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Type | Notable Features | Biological Activity |

|---|---|---|---|

| N-[4-methylphenyl]pent-4-enamide | Amide | Methyl substitution increases lipophilicity | Moderate antimicrobial activity |

| N-(2-hydroxyethyl)pent-4-enamide | Hydroxyalkyl Amide | Hydroxy group enhances solubility | Anticancer activity in vitro |

| N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide | Cyclic Amide | Unique cyclic structure may alter biological activity | Potential anticancer and antimicrobial activity |

Propiedades

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h2,8-10,13-14H,1,3-7H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIOPPHQAJZATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1CC(C(C1)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.